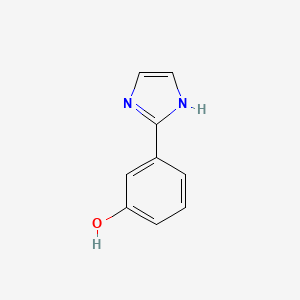

3-(1h-Imidazol-2-yl)phenol

Description

BenchChem offers high-quality 3-(1h-Imidazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1h-Imidazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGOFWIQBLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618263 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52091-36-8 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-Imidazol-2-yl)phenol, a heterocyclic compound of significant interest to the fields of medicinal chemistry and material science. The imidazole moiety is a well-established pharmacophore, and its incorporation into a phenolic scaffold presents a unique opportunity for the development of novel therapeutic agents.[1] This document details the physicochemical characteristics, spectroscopic profile, and synthetic methodologies for this compound. Furthermore, it explores the existing, albeit limited, research on its biological activities and discusses its potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising molecule.

Introduction: The Scientific Rationale

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including natural products and FDA-approved drugs.[2][3] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in various enzymatic systems. When coupled with a phenol group, another critical pharmacophore known for its antioxidant and protein-binding capabilities, the resulting molecule, 3-(1H-Imidazol-2-yl)phenol, presents a compelling scaffold for therapeutic intervention. The strategic placement of the hydroxyl group at the meta position of the phenyl ring influences the molecule's electronic distribution and steric profile, which in turn can dictate its interaction with biological targets. This guide aims to consolidate the available technical information on 3-(1H-Imidazol-2-yl)phenol, providing a foundational resource for its further exploration and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following section details the known characteristics of 3-(1H-Imidazol-2-yl)phenol.

Core Chemical Properties

The fundamental properties of 3-(1H-Imidazol-2-yl)phenol are summarized in the table below. These computed values, primarily sourced from PubChem, provide a baseline for its handling and characterization.[4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [4][5] |

| CAS Number | 52091-36-8 | [4] |

| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | [4] |

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 1: Core chemical properties of 3-(1H-Imidazol-2-yl)phenol.

Spectroscopic Data (Predicted and Correlated)

2.2.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are critical for structural elucidation. Based on established chemical shift values, the following assignments can be predicted for 3-(1H-Imidazol-2-yl)phenol.

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| A broad singlet for the phenolic -OH proton (typically > 9 ppm). | Aromatic carbons of the phenol ring (110-160 ppm). |

| A broad singlet for the imidazole N-H proton (typically > 12 ppm). | Imidazole carbons (115-145 ppm). |

| Aromatic protons of the phenol ring appearing as multiplets in the 6.8-7.8 ppm range. | The carbon bearing the hydroxyl group will be downfield shifted. |

| Imidazole protons appearing as singlets or doublets in the 7.0-8.0 ppm range. |

Table 2: Predicted 1H and 13C NMR chemical shifts for 3-(1H-Imidazol-2-yl)phenol.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-(1H-Imidazol-2-yl)phenol is expected to exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm-1) | Appearance |

| O-H (phenol) | 3200-3600 | Broad |

| N-H (imidazole) | 3100-3500 | Broad |

| C-H (aromatic) | 3000-3100 | Sharp |

| C=C (aromatic ring) | 1500-1600 | Medium to strong |

| C-O (phenol) | ~1220 | Strong |

| C=N (imidazole) | 1610-1680 | Medium |

Table 3: Predicted characteristic IR absorption bands for 3-(1H-Imidazol-2-yl)phenol.

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, 3-(1H-Imidazol-2-yl)phenol is expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 160.06 |

| [M+H]⁺ | 161.07 |

Table 4: Predicted mass-to-charge ratios for 3-(1H-Imidazol-2-yl)phenol.

Synthesis Methodologies

The synthesis of 2-arylimidazoles can be achieved through various established organic reactions. While a specific, detailed protocol for 3-(1H-Imidazol-2-yl)phenol is not widely published, a plausible and efficient synthetic route can be designed based on the Debus-Radziszewski imidazole synthesis.[3][6] This multicomponent reaction offers an atom-economical approach to imidazole synthesis.[7]

Proposed Synthetic Pathway: Modified Debus-Radziszewski Reaction

This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 3-(1H-Imidazol-2-yl)phenol, 3-hydroxybenzaldehyde would serve as the aldehyde component.

Caption: Proposed synthesis of 3-(1H-Imidazol-2-yl)phenol.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the Debus-Radziszewski reaction and would require optimization for the specific synthesis of 3-(1H-Imidazol-2-yl)phenol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To this solution, add glyoxal (1 equivalent, typically as a 40% aqueous solution) and a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (at least 2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Biological Activities and Therapeutic Potential

The imidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] While specific biological data for 3-(1H-Imidazol-2-yl)phenol is limited in publicly accessible literature, its structural features suggest significant therapeutic potential.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activities of imidazole-containing compounds.[1][8][9] These molecules can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases, and the disruption of microtubule dynamics.[1] The phenolic hydroxyl group in 3-(1H-Imidazol-2-yl)phenol could further contribute to its anticancer activity through antioxidant effects or by forming crucial hydrogen bonds with target proteins.

-

Future Research Directions: In vitro cytotoxicity screening of 3-(1H-Imidazol-2-yl)phenol against a panel of human cancer cell lines (e.g., breast, colon, lung) is a critical first step.[10][11][12] Subsequent studies should focus on elucidating its mechanism of action, potentially through enzyme inhibition assays or cell-based pathway analysis.

Antimicrobial Activity

The imidazole nucleus is also a key component of many antifungal and antibacterial agents.[13][14] Its mechanism of action often involves the inhibition of microbial enzymes or the disruption of cell membrane integrity. The presence of the phenolic group may enhance the antimicrobial properties of 3-(1H-Imidazol-2-yl)phenol, as phenols and their derivatives are known for their antimicrobial efficacy.[15]

-

Future Research Directions: The antimicrobial activity of 3-(1H-Imidazol-2-yl)phenol should be evaluated against a range of pathogenic bacteria and fungi. Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would provide a quantitative measure of its potency.

Caption: Potential biological activities and mechanisms of action.

Applications in Material Science

Beyond its therapeutic potential, the structural characteristics of 3-(1H-Imidazol-2-yl)phenol also make it an interesting candidate for applications in material science. The presence of both a fluorescent imidazole moiety and a phenolic group suggests that it could be explored for the development of chemosensors or fluorescent probes.[1] The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, potentially leading to changes in the molecule's fluorescence properties upon binding. This could be harnessed for the selective detection of specific metal ions in various applications.

Conclusion and Future Outlook

3-(1H-Imidazol-2-yl)phenol is a molecule with significant untapped potential. Its synthesis is achievable through established chemical reactions, and its structural features strongly suggest a range of valuable biological activities. This technical guide has consolidated the available information on its chemical properties and provides a framework for its further investigation. The next critical steps for the research community are to:

-

Develop and publish a robust, optimized synthesis and purification protocol.

-

Conduct a comprehensive spectroscopic characterization to provide a definitive set of reference data (NMR, IR, MS).

-

Perform extensive in vitro screening to elucidate its anticancer and antimicrobial activities and to identify potential biological targets.

The insights gained from these studies will be invaluable for guiding the design and development of novel therapeutics and functional materials based on the 3-(1H-Imidazol-2-yl)phenol scaffold.

References

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).

-

Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227–230.

-

3-(1h-Imidazol-2-yl)phenol. (n.d.). PubChem. Retrieved from [Link]

- Kong, L., Lv, X., Lin, Q., Liu, X., Zhou, Y., & Jia, Y. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System. Organic Letters, 12(14), 3364–3367.

- Wolkenberg, S. E., Wisnoski, D. D., Leister, W. H., Wang, Y., Zhao, Z., & Lindsley, C. W. (2004).

-

Imidazoles as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Radziszewski's Imidazole Synthesis. (n.d.). Scribd. Retrieved from [Link]

- de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in Organic Synthesis. John Wiley & Sons.

- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).

-

Synthesis of imidazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules, 28(14), 5397.

-

2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. (n.d.). PubMed Central. Retrieved from [Link]

- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2020). Marine Drugs, 18(4), 203.

- 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (2017).

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-13.

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology, 10, 2429.

- Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines. (2024). International Journal of Molecular Sciences, 25(17), 9304.

-

The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (n.d.). PubMed Central. Retrieved from [Link]

-

Comparative cytotoxicity of phenols in vitro. (n.d.). ResearchGate. Retrieved from [Link]

- Obtaining substituted phenol derivatives with potential antimicrobial activity. (2022). Journal of Microbiology, Epidemiology and Immunobiology, 99(4), 444-454.

Sources

- 1. Buy 3-(1h-Imidazol-2-yl)phenol | 52091-36-8 [smolecule.com]

- 2. An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene [organic-chemistry.org]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]

An In-depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol (CAS: 52091-36-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1H-Imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and material science. Drawing upon established principles and available data for structurally related compounds, this document will delve into its synthesis, physicochemical properties, potential biological activities, and applications, offering a valuable resource for professionals in drug discovery and development.

Introduction: The Scientific Merit of 3-(1H-Imidazol-2-yl)phenol

3-(1H-Imidazol-2-yl)phenol, with the Chemical Abstracts Service (CAS) number 52091-36-8, is an organic molecule that synergistically combines the structural features of a phenol and an imidazole ring.[1][2] This unique amalgamation of two highly functional pharmacophores makes it a compelling scaffold for the design of novel therapeutic agents and functional materials. The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs, where it often plays a crucial role in biological activity through hydrogen bonding and coordination with metallic centers in enzymes.[3][4] The phenolic hydroxyl group, also a common feature in bioactive molecules, can act as a hydrogen bond donor and acceptor, and is susceptible to metabolic transformations, influencing the pharmacokinetic profile of a compound.[5]

The strategic placement of the phenol group at the 3-position of the phenyl ring attached to the imidazole core presents an interesting structural motif that warrants in-depth investigation for its potential applications in oncology, infectious diseases, and material sciences.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate or functional material. The key properties of 3-(1H-Imidazol-2-yl)phenol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52091-36-8 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | [1] |

| Calculated LogP | 1.5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Characterization

While a specific, detailed, and publicly available synthesis protocol for 3-(1H-Imidazol-2-yl)phenol is not extensively documented, a representative synthesis can be extrapolated from established methods for the preparation of 2-aryl-imidazoles. A plausible and efficient synthetic route would involve the condensation of 3-hydroxybenzaldehyde with glyoxal and ammonia (or an ammonia source like ammonium acetate). This one-pot reaction, often referred to as the Radziszewski synthesis, is a cornerstone in imidazole synthesis.

Representative Synthetic Protocol

This protocol is a generalized procedure based on common synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add glyoxal (1 equivalent, typically as a 40% aqueous solution) to the solution.

-

To this mixture, add a source of ammonia, such as ammonium acetate (2-3 equivalents).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-(1H-Imidazol-2-yl)phenol.

Plausible anticancer mechanisms of action for 3-(1H-Imidazol-2-yl)phenol.

Antimicrobial Activity

Both imidazole and phenolic compounds are well-known for their antimicrobial properties. [5][7][8]Imidazole derivatives, such as the azole antifungals, are widely used in the treatment of fungal infections. The mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Phenolic compounds can exert their antimicrobial effects by disrupting the cell membrane, denaturing proteins, and inhibiting essential enzymes. The combination of these two pharmacophores in 3-(1H-Imidazol-2-yl)phenol makes it a promising candidate for the development of new antibacterial and antifungal agents. [9]

Pharmacokinetics and Toxicology: Considerations for Drug Development

While specific pharmacokinetic and toxicological data for 3-(1H-Imidazol-2-yl)phenol are not available, general considerations can be made based on its structural components.

-

Pharmacokinetics: The presence of both a lipophilic aromatic system and polar functional groups (imidazole and phenol) suggests that the compound may have a balanced solubility profile, which is often desirable for oral bioavailability. The imidazole ring can influence metabolic stability, while the phenolic hydroxyl group is a potential site for glucuronidation or sulfation, which are common phase II metabolic pathways.

-

Toxicology: Phenol itself can be toxic at high concentrations, and its derivatives require careful toxicological evaluation. [10][11][12]Potential toxicities could be related to the parent compound or its metabolites. In vitro and in vivo toxicological studies would be essential to determine the safety profile of 3-(1H-Imidazol-2-yl)phenol before it could be considered for further development.

Applications in Material Science

Beyond its potential in medicine, 3-(1H-Imidazol-2-yl)phenol's structure is also of interest in material science. The presence of the imidazole and phenol groups provides sites for coordination with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These materials can have applications in catalysis, gas storage, and sensing. The phenolic hydroxyl group also imparts antioxidant properties, suggesting potential use as a stabilizer in polymers.

Conclusion and Future Directions

3-(1H-Imidazol-2-yl)phenol is a molecule with significant untapped potential. Its straightforward synthesis and the promising biological activities associated with its constituent pharmacophores make it a compelling target for further investigation. Future research should focus on:

-

Optimized Synthesis and Characterization: Development of a robust and scalable synthesis protocol, followed by full spectroscopic characterization to confirm its structure and purity.

-

In-depth Biological Evaluation: Systematic screening for anticancer and antimicrobial activities against a broad range of cell lines and pathogens to identify its most promising therapeutic applications.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which it exerts its biological effects.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to evaluate its drug-likeness and safety.

By systematically addressing these research areas, the full potential of 3-(1H-Imidazol-2-yl)phenol as a lead compound for the development of new drugs or functional materials can be realized.

References

-

Supporting Information for various chemical compounds. (n.d.). Retrieved January 11, 2026, from [Link]

-

In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol - IUCrData. (2017, October 5). Retrieved January 11, 2026, from [Link]

-

3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228) - Human Metabolome Database. (n.d.). Retrieved January 11, 2026, from [Link]

-

(PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (2021, February 18). Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022, January 10). Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC - PubMed Central. (2021, August 4). Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T - Semantic Scholar. (2022, January 10). Retrieved January 11, 2026, from [Link]

-

Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved January 11, 2026, from [Link]

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IOSR Journal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Full article: Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

-

Proposed reaction mechanism for the formation of 2‐[(1H‐imidazol‐1‐yl)methyl]phenol 9 a. (n.d.). Retrieved January 11, 2026, from [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017, August 11). Retrieved January 11, 2026, from [Link]

-

(PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - ResearchGate. (2019, October 1). Retrieved January 11, 2026, from [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics - MDPI. (2023, January 22). Retrieved January 11, 2026, from [Link]

-

Drug Metabolism and Pharmacokinetics - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Toxicological Review of Phenol (CAS No. 108-95-2). (n.d.). Retrieved January 11, 2026, from [Link]

-

Publications | OSU Mass Spectrometry Center - Oregon State University. (n.d.). Retrieved January 11, 2026, from [Link]

-

Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - NIH. (2025, September 30). Retrieved January 11, 2026, from [Link]

-

Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. (n.d.). Retrieved January 11, 2026, from [Link]

-

Phenol, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved January 11, 2026, from [Link]

-

Summary Review of the Health Effects Associated with Phenol: Health Issue Assessment. (n.d.). Retrieved January 11, 2026, from [Link]

-

Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved January 11, 2026, from [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20). Retrieved January 11, 2026, from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved January 11, 2026, from [Link]

Sources

- 1. 3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 3-(1h-Imidazol-2-yl)phenol | 52091-36-8 [smolecule.com]

- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-(1H-Imidazol-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4][5] This guide details established and efficient methodologies for the synthesis of 3-(1H-imidazol-2-yl)phenol, with a focus on the underlying chemical principles, experimental protocols, and the rationale behind procedural choices. We will explore direct synthetic approaches and protecting group strategies, providing researchers, chemists, and drug development professionals with the in-depth knowledge required for the successful laboratory-scale synthesis of this valuable compound.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] It is a fundamental building block in a vast array of biologically active molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine bases of DNA.[1][3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring enable it to interact with a wide range of biological targets, such as enzymes and receptors, making it a cornerstone of modern drug discovery.[5] Consequently, the development of robust and versatile synthetic methods for imidazole-containing compounds is of paramount importance.[3]

3-(1H-imidazol-2-yl)phenol, in particular, combines the pharmacologically significant imidazole core with a phenolic hydroxyl group, which can serve as a key interaction point with biological macromolecules or as a handle for further chemical modification. This structural motif is found in compounds with a wide range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][6]

This guide will focus on two primary synthetic strategies for 3-(1H-imidazol-2-yl)phenol: a direct, one-pot synthesis from 3-hydroxybenzaldehyde, and a two-step approach involving a methoxy-protected intermediate followed by demethylation.

Synthetic Strategies

Strategy 1: Direct Synthesis from 3-Hydroxybenzaldehyde via the Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a classic and widely used multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[7][8][9] This method offers the advantage of being a one-pot synthesis, which can be highly efficient in terms of time and resources.

2.1.1. Reaction Scheme and Mechanism

The reaction proceeds by the condensation of glyoxal (the 1,2-dicarbonyl compound) with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with 3-hydroxybenzaldehyde to form the imidazole ring.[7][8]

The mechanism, while not definitively established, is thought to occur in two main stages:

-

Formation of the Diimine: Glyoxal reacts with ammonia to form a diimine.[9]

-

Condensation with the Aldehyde: The diimine then reacts with 3-hydroxybenzaldehyde, followed by cyclization and aromatization to yield the final imidazole product.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scribd.com [scribd.com]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Structure, Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(1H-imidazol-2-yl)phenol, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. By synthesizing foundational chemical principles with practical insights, this document serves as an authoritative resource on the nomenclature, structure, synthesis, and potential applications of this molecule.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. The incorporation of a phenol group at the 3-position of the phenyl ring attached to an imidazole core, as seen in 3-(1H-imidazol-2-yl)phenol, presents a molecule with intriguing potential for modulation of various physiological pathways. This guide will delve into the specific characteristics of this compound, providing a robust framework for its further investigation and application.

Structure and Nomenclature

A clear and unambiguous understanding of a molecule's structure and nomenclature is fundamental for scientific communication and reproducibility.

Chemical Identity

-

Systematic (IUPAC) Name: 3-(1H-imidazol-2-yl)phenol[1]

-

CAS Number: 52091-36-8[1]

-

Molecular Formula: C₉H₈N₂O[1]

-

Molecular Weight: 160.17 g/mol [1]

-

Common Synonyms: 3-(2-Imidazolyl)phenol[1]

Structural Representation

The structure of 3-(1H-imidazol-2-yl)phenol consists of a phenol ring substituted at the meta-position with a 1H-imidazole ring. The imidazole ring itself is a five-membered heterocycle containing two non-adjacent nitrogen atoms.

Caption: Proposed synthesis workflow for 3-(1H-imidazol-2-yl)phenol.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established methodologies for imidazole synthesis and is provided as a robust starting point for laboratory preparation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (40% in water, 1 equivalent). Subsequently, add a concentrated aqueous solution of ammonia (ammonium hydroxide, 2-3 equivalents) dropwise. The order of addition may be optimized.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The resulting residue can be dissolved in a minimal amount of a suitable solvent and purified.

-

Purification: Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(1H-imidazol-2-yl)phenol.

Causality behind Experimental Choices:

-

Solvent: Ethanol and methanol are common choices due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates removal after the reaction.

-

Stoichiometry: An excess of ammonia is often used to drive the reaction towards product formation and to act as a base.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and phenol rings.

-

Phenolic Protons: The aromatic protons of the phenol ring will appear as a complex multiplet in the range of δ 6.8-7.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the hydroxyl and imidazole substituents.

-

Imidazole Protons: The protons on the imidazole ring are expected to appear as singlets or doublets in the region of δ 7.0-8.0 ppm. The N-H proton of the imidazole will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

-

Phenolic -OH Proton: The hydroxyl proton will also appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Phenolic Carbons: The carbons of the phenol ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield-shifted among the phenolic carbons.

-

Imidazole Carbons: The carbons of the imidazole ring will also appear in the aromatic region, typically between δ 115-145 ppm. The C2 carbon, attached to the phenol ring, is expected to be the most downfield-shifted of the imidazole carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.

-

N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹ may be observed for the N-H stretch of the imidazole ring.

-

C=N and C=C Stretching: Aromatic C=C and imidazole C=N stretching vibrations will likely appear in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: A strong C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 3-(1H-imidazol-2-yl)phenol (160.17 g/mol ).

Potential Applications in Drug Development

The imidazole nucleus is a key component in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the phenolic hydroxyl group in 3-(1H-imidazol-2-yl)phenol provides an additional site for interaction with biological targets, potentially enhancing or modifying its activity.

While specific studies on the biological activity of 3-(1H-imidazol-2-yl)phenol are not extensively documented in the public domain, its structural motifs suggest potential for investigation in several therapeutic areas:

-

Enzyme Inhibition: The imidazole and phenol moieties can interact with the active sites of various enzymes. For instance, many kinase inhibitors incorporate imidazole-based scaffolds.

-

Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. The specific substitution pattern of 3-(1H-imidazol-2-yl)phenol could confer activity against various microbial strains.

-

Anti-inflammatory Activity: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The combination of a phenol and an imidazole ring may lead to compounds with potent anti-inflammatory effects.

Further research is warranted to fully elucidate the pharmacological profile of 3-(1H-imidazol-2-yl)phenol and its derivatives.

Conclusion

3-(1H-Imidazol-2-yl)phenol is a molecule with a rich chemical structure that holds promise for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its nomenclature, structure, physicochemical properties, a robust prophetic synthesis protocol, and predicted spectroscopic characteristics. The insights into its potential therapeutic applications underscore the importance of continued research into this and related imidazole-containing compounds. This document is intended to serve as a valuable resource for scientists and researchers, facilitating further exploration and innovation in the field.

References

-

Eltayeb, N. E., Teoh, S. G., Fun, H.-K., Jebas, S. R., & Adnan, R. (2009). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1374–o1375. [Link]

-

PubChem. (n.d.). 3-(1h-Imidazol-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents. (2023). Molecules, 28(1), 123. [Link]

-

Zavada, O., et al. (2019). Synthesis and biological activity evaluation of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h)-one derivatives. International Journal of Green Pharmacy, 12(4). [Link]

-

Shaimaa Adnan. (2018). Synthesis , Identification and Study The Biological Activity of Some Tetrazole Derivatives From Imidazole Derivative. [Link]

-

Abdel-Gawad, H., et al. (2011). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Medicinal Chemistry Research, 20(8), 1277-1286. [Link]

-

Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). [Link]

-

Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. IUCrData, 2(10), x171477. [Link]

-

Elgemeie, G. H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

-

Gomaa, M. A. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4692. [Link]

-

Sestito, S., et al. (2022). Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. Journal of Medicinal Chemistry, 65(11), 7864–7882. [Link]

-

Yilmaz, F., et al. (2018). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1159-1174. [Link]

-

Sokhraneva, M. V. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Drug development & registration, 11(1), 66-72. [Link]

-

Kovalskyy, D. P., et al. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o396. [Link]

-

Slassi, S., et al. (2019). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol. IUCrData, 4(1), x190036. [Link]

-

Hernández-Vázquez, E., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 79-91. [Link]

-

Płotek, M., et al. (2022). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 27(13), 4101. [Link]

-

Kakkar, S., et al. (2017). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Future Journal of Pharmaceutical Sciences, 3(2), 127-135. [Link]

Sources

An In-Depth Technical Guide to 3-(1H-Imidazol-2-yl)phenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its fundamental molecular and physical properties, outlines a robust and accessible synthetic protocol based on the Radziszewski reaction, and explores its potential applications, particularly in drug development. Furthermore, it provides a thorough guide to its analytical characterization using modern spectroscopic techniques and outlines essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, study, and application of novel imidazole-based compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Among these, the imidazole moiety is a particularly privileged scaffold due to its unique electronic properties, its ability to participate in hydrogen bonding as both a donor and an acceptor, and its presence in key biological molecules such as the amino acid histidine. The fusion of an imidazole ring with a phenolic group, as seen in 3-(1H-Imidazol-2-yl)phenol, creates a molecule with a rich chemical profile, combining the nucleophilic and aromatic character of the imidazole with the acidic and redox-active nature of the phenol. This combination of functionalities suggests a wide range of potential applications, from the development of novel therapeutic agents to the design of advanced materials. This guide will provide an in-depth exploration of this promising molecule.

Core Molecular and Physical Properties

3-(1H-Imidazol-2-yl)phenol is a small organic molecule with the molecular formula C₉H₈N₂O.[1] Its structure consists of a phenol ring substituted at the meta-position with a 1H-imidazol-2-yl group.

Table 1: Core Properties of 3-(1H-Imidazol-2-yl)phenol

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem CID 21806228[1] |

| Molecular Weight | 160.17 g/mol | PubChem CID 21806228[1] |

| IUPAC Name | 3-(1H-imidazol-2-yl)phenol | PubChem CID 21806228 |

| CAS Number | 52091-36-8 | PubChem CID 21806228[1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| XLogP3 | 1.5 | PubChem CID 21806228 |

| Hydrogen Bond Donor Count | 2 | PubChem CID 21806228 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 21806228 |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0.5,0.866"]; C2 [label="C", pos="1.5,0.866"]; N3 [label="N", pos="1.5,-0.866", fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.866"]; C5 [label="C", pos="-0.5,0"]; H_N1 [label="H", pos="0.2,1.5"]; H_C4 [label="H", pos="0.2,-1.5"]; H_C5 [label="H", pos="-1.2,0"]; C_phenyl [label="C", pos="2.5,0"]; C1_p [label="C", pos="3.5,0.866"]; C2_p [label="C", pos="4.5,0"]; C3_p [label="C", pos="4.5,-0.866"]; C4_p [label="C", pos="3.5,-1.732"]; C5_p [label="C", pos="2.5,-1.732"]; H_C1_p [label="H", pos="3.5,1.5"]; H_C2_p [label="H", pos="5.2,0"]; O_C3_p [label="O", pos="5.5,-1.732"]; H_O_C3_p [label="H", pos="6.2,-1.732"]; H_C4_p [label="H", pos="3.5,-2.4"]; H_C5_p [label="H", pos="1.8,-2.4"];

// Edges for imidazole ring edge [dir=none]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C4 -- H_C4; C5 -- H_C5;

// Edge connecting imidazole to phenyl C2 -- C_phenyl;

// Edges for phenyl ring C_phenyl -- C1_p; C1_p -- C2_p; C2_p -- C3_p; C3_p -- C4_p; C4_p -- C5_p; C5_p -- C_phenyl; C1_p -- H_C1_p; C2_p -- H_C2_p; C3_p -- O_C3_p; O_C3_p -- H_O_C3_p; C4_p -- H_C4_p; C5_p -- H_C5_p; }

Caption: 2D structure of 3-(1H-Imidazol-2-yl)phenol.

Synthesis Methodology: The Radziszewski Reaction

A highly effective and versatile method for the synthesis of imidazoles is the Radziszewski reaction, first reported in 1882.[2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[2][3][4] For the synthesis of 3-(1H-Imidazol-2-yl)phenol, the logical precursors are glyoxal (the 1,2-dicarbonyl component), 3-hydroxybenzaldehyde (the aldehyde component), and ammonia.

The causality behind this choice of reactants lies in the mechanism of the Radziszewski synthesis. The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound (glyoxal) condenses with ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde (3-hydroxybenzaldehyde) to form the imidazole ring.[2] This one-pot synthesis is advantageous due to its atom economy and the ready availability of the starting materials.

Proposed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3-(1H-Imidazol-2-yl)phenol based on the principles of the Radziszewski reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.0 equivalent). Subsequently, add a source of ammonia, such as ammonium acetate or an aqueous solution of ammonia (excess, typically 2.5-3.0 equivalents). The use of ammonium acetate can be advantageous as it also acts as a mild acidic catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue is taken up in water and the pH is adjusted to neutral or slightly basic (pH 7-8) with a suitable base, such as sodium bicarbonate, to precipitate the product.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(1H-Imidazol-2-yl)phenol.

Caption: Proposed workflow for the synthesis of 3-(1H-Imidazol-2-yl)phenol.

Potential Applications in Research and Drug Development

The imidazole nucleus is a common feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The presence of the phenolic hydroxyl group in 3-(1H-Imidazol-2-yl)phenol further enhances its potential for biological activity and application in materials science.

-

Medicinal Chemistry: The combination of the imidazole and phenol moieties makes this compound a valuable scaffold for the development of novel therapeutic agents. The imidazole ring can coordinate with metal ions in metalloenzymes, while the phenolic hydroxyl group can participate in hydrogen bonding with biological targets and may also confer antioxidant properties. Derivatives of this core structure could be explored for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[7][8][9]

-

Materials Science: Phenol-imidazole derivatives have been investigated for their applications in the development of sensors and fluorescent materials. The conjugated π-system of the molecule can give rise to interesting photophysical properties, and the presence of the acidic phenol and basic imidazole groups makes it a candidate for pH-sensitive probes.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-(1H-Imidazol-2-yl)phenol. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and imidazole rings. The protons on the imidazole ring typically appear as singlets or doublets in the downfield region (around 7-8 ppm). The protons of the phenol ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The phenolic hydroxyl proton and the N-H proton of the imidazole will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the region of 110-160 ppm. The carbon atom of the phenol bearing the hydroxyl group will be shifted downfield. The carbons of the imidazole ring will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the imidazole ring. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 161.17.

Table 2: Predicted Spectroscopic Data for 3-(1H-Imidazol-2-yl)phenol

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (phenol & imidazole): ~7.0-8.0 ppm; Phenolic OH and Imidazole NH: broad singlets, variable chemical shift. |

| ¹³C NMR | Aromatic carbons: ~110-160 ppm. |

| IR (cm⁻¹) | O-H and N-H stretch: ~3200-3600 (broad); Aromatic C-H stretch: ~3000-3100; C=C and C=N stretch: ~1400-1600. |

| MS (ESI) | [M+H]⁺ at m/z 161.17. |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-(1H-Imidazol-2-yl)phenol.

-

General Precautions: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Toxicology: While specific toxicity data for this compound may be limited, both phenols and imidazoles can be hazardous. Phenols are known to be corrosive and toxic.[11] Imidazoles can cause skin and eye irritation.[12] Therefore, it is prudent to treat this compound with care.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-(1H-Imidazol-2-yl)phenol is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Radziszewski reaction makes it readily accessible for further investigation. The combination of the imidazole and phenol functional groups provides a rich platform for chemical modification and the exploration of a wide range of biological and physical properties. This technical guide serves as a foundational resource for researchers, providing the necessary information to synthesize, characterize, and explore the potential of this promising compound.

References

- Crouch, R. D., et al. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism to Explain a Product.

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

- Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. (2002). Imidazole and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Fisher Scientific. (2018).

-

PubChem. (n.d.). 3-(1H-Imidazol-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger damit in Beziehung stehender Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.

- Sigma-Aldrich. (2025).

- Singh, A., & Yadav, D. (2016). Antidepressant, Analgesic Activity and SAR Studies of Substituted Benzimidazoles. Asian Journal of Pharmaceutical Research, 6(3), 170-174.

- Talesara, G. L., & Prajapat, Y. (2016). Synthesis of some new alkoxyphthalimide based benzimidazole derivatives and their biological evaluation. Der Pharma Chemica, 8(1), 163-171.

- Weidenhagen, R. (1935). Die Synthese von Imidazolen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(11), 2261-2268.

- Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia.

- World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World J Pharm Sci, 3(7), 1360-1373.

Sources

- 1. 3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Debus-Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. ijrar.org [ijrar.org]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. ijfmr.com [ijfmr.com]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Emerging Potential of 3-(1H-imidazol-2-yl)phenol: A Technical Guide for Medicinal Chemists

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. When coupled with a phenolic moiety, it presents a versatile scaffold with significant potential for drug discovery. This technical guide provides an in-depth exploration of 3-(1H-imidazol-2-yl)phenol, a specific isomer within the hydroxyphenyl-imidazole class. While direct research on this meta-substituted phenol is nascent, this document synthesizes existing knowledge on the broader imidazole-phenol pharmacophore, offering a forward-looking perspective on its potential applications. We will delve into the synthetic rationale, plausible biological activities, and key structure-activity relationships, providing a robust framework for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound class.

Introduction: The Imidazole-Phenol Scaffold - A Privileged Pharmacophore

The fusion of an imidazole ring and a phenol group creates a molecule with a rich chemical personality. The imidazole moiety, an aromatic heterocycle containing two nitrogen atoms, is a key component in many biological systems and approved drugs.[1][2] It can act as a hydrogen bond donor and acceptor, coordinate with metal ions in metalloenzymes, and participate in various non-covalent interactions with biological targets. The phenolic hydroxyl group is also a critical pharmacophoric feature, capable of forming strong hydrogen bonds and acting as a proton donor.[3] This combination of functionalities in the (1H-imidazol-2-yl)phenol scaffold suggests a high potential for diverse biological activities. While much of the existing research has focused on the 2-(2-hydroxyphenyl) and 2-(4-hydroxyphenyl) isomers, this guide will illuminate the untapped potential of the 3-hydroxy counterpart.

Synthetic Strategies and Methodologies

The synthesis of 2-aryl-imidazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of a dicarbonyl compound (or its equivalent) with an aldehyde and ammonia, often referred to as the Radziszewski synthesis.[4] For the specific synthesis of 3-(1H-imidazol-2-yl)phenol, a plausible and adaptable route would involve the reaction of 3-hydroxybenzaldehyde with glyoxal and ammonia.

Experimental Protocol: Synthesis of 3-(1H-imidazol-2-yl)phenol

This protocol is adapted from established methods for the synthesis of related 2-arylimidazoles.

Materials:

-

3-Hydroxybenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Add a solution of ammonium acetate (2.5 equivalents) in glacial acetic acid.

-

To this stirring solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure 3-(1H-imidazol-2-yl)phenol.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While specific biological data for 3-(1H-imidazol-2-yl)phenol is limited, the extensive research on related imidazole-containing compounds allows for informed predictions of its potential therapeutic applications.

Anticancer Activity

The imidazole scaffold is a prominent feature in many anticancer agents.[1] Derivatives of 1H-imidazole [4,5-f][5][6] phenanthroline have shown potent and selective inhibitory activities against colorectal cancer cells, with IC50 values in the low micromolar range.[7] The proposed mechanism for some of these compounds involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[7] Given the structural similarities, it is plausible that 3-(1H-imidazol-2-yl)phenol could serve as a scaffold for the development of novel anticancer agents.

-

Hypothesized Mechanism of Action: The imidazole nitrogen atoms could potentially coordinate with metal ions in the active sites of metalloenzymes that are crucial for cancer cell proliferation, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). The phenolic hydroxyl group could form key hydrogen bonds within the enzyme's active site, enhancing binding affinity.

Antimicrobial and Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties, with marketed drugs like clotrimazole and miconazole being prime examples. The primary mechanism of action for these azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Furthermore, various imidazole derivatives have demonstrated broad-spectrum antibacterial activity.[8]

Derivatives of 2-(2-hydroxyphenyl)imidazole have been synthesized and shown to possess moderate to good antibacterial and antifungal activity.[9] This suggests that the (1H-imidazol-2-yl)phenol core is a viable starting point for the development of new antimicrobial agents.

-

Hypothesized Mechanism of Action: For antifungal activity, the imidazole ring of 3-(1H-imidazol-2-yl)phenol could chelate the heme iron in the active site of lanosterol 14α-demethylase, disrupting ergosterol synthesis. In bacteria, the compound could potentially interfere with cell wall synthesis or inhibit essential enzymes. The phenolic hydroxyl group may contribute to the disruption of bacterial membranes.[10]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Some triphenylimidazole derivatives have been shown to exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] A study on derivatives of 2-(2-hydroxyphenyl)-4,5-diphenyl imidazole demonstrated significant anti-inflammatory effects in a rat paw edema model.[9]

-

Hypothesized Signaling Pathway: The anti-inflammatory effects of 3-(1H-imidazol-2-yl)phenol could be mediated through the inhibition of the COX pathway, leading to a reduction in the production of pro-inflammatory prostaglandins. The phenolic moiety is a common feature in many COX inhibitors, and the imidazole ring can be tailored to enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

Structure-Activity Relationship (SAR) Insights

-

Position of the Hydroxyl Group: The position of the hydroxyl group on the phenyl ring can significantly influence the molecule's ability to form intramolecular hydrogen bonds and its overall conformation. This, in turn, affects its binding to biological targets. For instance, in 2-(2-hydroxyphenyl)imidazoles, an intramolecular hydrogen bond can form between the phenolic hydroxyl and an imidazole nitrogen, leading to a more planar and rigid structure, which can be favorable for certain enzyme interactions. The meta position in 3-(1H-imidazol-2-yl)phenol would not allow for such direct intramolecular hydrogen bonding, potentially leading to a different conformational preference and biological activity profile.

-

Substitution on the Phenyl Ring: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can modulate the acidity of the phenolic hydroxyl group and the electronic properties of the entire molecule, thereby influencing its biological activity. For example, the introduction of a chloro group on the phenyl ring of a 2-(2-hydroxyphenyl)imidazole derivative was found to significantly increase its anti-inflammatory activity.[9]

-

Substitution on the Imidazole Ring: The nitrogen atoms of the imidazole ring are often key interaction points with biological targets. Substitution at the N-1 position can be used to introduce various functionalities to explore different binding pockets and improve pharmacokinetic properties.

Future Directions and Conclusion

3-(1H-imidazol-2-yl)phenol represents an under-explored yet promising scaffold in medicinal chemistry. The wealth of data on the broader class of imidazole- and phenol-containing compounds strongly suggests its potential for development into novel therapeutic agents.

Key areas for future research include:

-

Systematic Biological Screening: A comprehensive evaluation of the anticancer, antimicrobial, and anti-inflammatory activities of 3-(1H-imidazol-2-yl)phenol is warranted. This should include in vitro assays against a panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes like COX-1 and COX-2.

-

Comparative Studies: A head-to-head comparison of the biological activities of the ortho, meta, and para isomers of (1H-imidazol-2-yl)phenol would provide invaluable structure-activity relationship data and guide future optimization efforts.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by 3-(1H-imidazol-2-yl)phenol is crucial for its rational development as a therapeutic agent.

-

Library Synthesis and Optimization: The synthesis and screening of a library of derivatives with substitutions on both the phenyl and imidazole rings will be essential to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Visualizations

Figure 1: Chemical structure of 3-(1H-imidazol-2-yl)phenol.

Figure 2: Potential therapeutic applications and mechanisms.

References

-

PubChem. 3-(1h-Imidazol-2-yl)phenol. [Link]

-

Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. IJIRT. [Link]

-

Structure-activity relationship of ortho- and meta-phenol based LFA-1 ICAM inhibitors. Request PDF. [Link]

-

Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. The Pharma Innovation Journal. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

-

Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1H-SUBSTITUTED 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVE. IJFMR. [Link]

-

Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. SciSpace. [Link]

-

3-[1-(3-Hydroxy-benz-yl)-1H-benz-imid-azol-2-yl]phenol. PubMed. [Link]

-

Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]

-

One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. [Link]

-

Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][6] phenanthroline derivative for the treatment of colorectal cancer. PubMed. [Link]

-

Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. NIH. [Link]

-

Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed. [Link]

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

-

Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. MDPI. [Link]

-

A Brief Review of Phenolic Antioxidant and their Biological Activity. ResearchGate. [Link]

-

Comparative study of herbal plants on the phenolic and flavonoid content, antioxidant activities and toxicity on cells and zebrafish embryo. NIH. [Link]

-

Comparative study of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylh.... OUCI. [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 3-(1h-Imidazol-2-yl)phenol | C9H8N2O | CID 21806228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-[1-(3-Hydroxy-benz-yl)-1H-benz-imid-azol-2-yl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

3-(1H-imidazol-2-yl)phenol: A Technical Guide to a Novel Potential Anti-Inflammatory Agent

Abstract